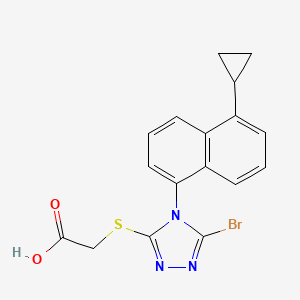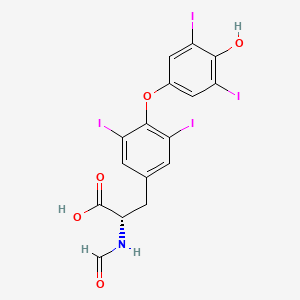
Darifenacin Impurity A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Darifenacin Impurity A, also known as 1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic Acid, is an impurity of Darifenacin . Darifenacin is a medication used to treat urinary incontinence . It works by blocking the M3 muscarinic acetylcholine receptor .
Synthesis Analysis
The synthesis of this compound involves several steps. The process impurities and stress degradants in Darifenacin hydrobromide were identified using high-performance liquid chromatography (HPLC) analysis . The proposed structures were unambiguously confirmed by synthesis followed by characterization using nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and elemental analysis (EA) .
Molecular Structure Analysis
The molecular formula of this compound is C28H29NO3 . The molecular weight is 427.53 . The structure of this compound was confirmed by spectroscopic, spectrometric, and elemental analysis data .
Chemical Reactions Analysis
Forced degradation studies confirmed that the drug substance was stable under acidic, alkaline, aqueous hydrolysis, thermal, and photolytic conditions and susceptible only to oxidative degradation . The unknown impurities were characterized based on the spectroscopic, spectrometric, and elemental analysis data .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 427.53 . It is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . The metabolism is mediated by hepatic cytochrome P450 2D6 and 3A4 .
Scientific Research Applications
Impurity Characterization and Structural Elucidation
Darifenacin Impurity A, identified as 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-A), has been characterized in the context of pharmaceutical quality control. A study by Thomas et al. (2012) detailed the identification and characterization of process impurities and major stress degradants in darifenacin hydrobromide, including this compound. The impurities were identified using high-performance liquid chromatography (HPLC) and characterized using various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS(n)), nuclear magnetic resonance spectroscopy (NMR), and elemental analysis (EA). The study also proposed mechanisms for the formation and control of these impurities, emphasizing the stability of the drug substance under various conditions except oxidative degradation (Thomas et al., 2012).
Analytical Method Development and Validation
Murthy et al. (2012) developed a selective stability-indicating ultra-performance liquid chromatographic (UPLC) method for the quantitative determination of darifenacin hydrobromide and its related compounds, including impurities. This study emphasized the importance of understanding the retention behaviors of impurities at various pH values and optimizing LC conditions to achieve optimal separation in the shortest possible time. The method demonstrated high-quality recoveries and precision for the drug and impurities, underscoring its potential application in pharmaceutical analysis (Murthy et al., 2012).
Electroanalytical Applications
Al-Qahtani et al. (2022) explored the construction and electroanalytical applications of novel darifenacin (DFC) voltammetric sensors. In this study, zinc oxide nanostructures were used as a redox mediator, demonstrating efficient catalytic activity towards the electrooxidation of the DFC molecule, including its impurities. This approach offers a novel and precise method for determining darifenacin in biological samples and pharmaceutical formulations, providing an alternative to traditional spectrophotometric methods (Al-Qahtani et al., 2022).
Mechanism of Action
Target of Action
Darifenacin Impurity A, like Darifenacin, primarily targets the M3 muscarinic acetylcholine receptors . These receptors play a crucial role in mediating bladder muscle contractions .
Mode of Action
This compound selectively antagonizes the muscarinic M3 receptor . This means it binds to these receptors and blocks their action, thereby inhibiting bladder muscle contractions . This block reduces the urgency to urinate .
Biochemical Pathways
The M3 receptors are involved in the contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function . By blocking these receptors, this compound affects these pathways and their downstream effects.
Pharmacokinetics
After oral administration, Darifenacin is well absorbed from the gastrointestinal tract . Very little unchanged drug (<2%) is recovered in the feces . Darifenacin possesses a moderate-to-high hepatic extraction ratio, with high plasma clearance (36–52 L/h) and a volume of distribution (165–276L) that exceeds total body water . It is highly protein bound (98%), primarily to α1-acid glycoprotein . Darifenacin is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and feces . The main metabolic routes are monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the reduction of the urgency to urinate . By blocking the M3 muscarinic acetylcholine receptors, it inhibits bladder muscle contractions, thereby reducing the urgency to urinate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Furthermore, several possibly important drug-drug interactions have been identified with Darifenacin, including ketoconazole, erythromycin, and fluconazole, each of which increases Darifenacin mean Cmax by 9.52-, 2.28- and 1.88-fold, respectively .
Safety and Hazards
Future Directions
The careful management of impurities in Darifenacin is critical for ensuring its therapeutic effectiveness and safety . The pharmacokinetic profile of Darifenacin is not affected by food . The effectiveness and suitability of Darifenacin compared to other medications should be evaluated based on individual patient needs .
Biochemical Analysis
Biochemical Properties
Darifenacin Impurity A plays a role in biochemical reactions primarily as a byproduct of the synthesis and degradation of darifenacin hydrobromide. It interacts with various enzymes and proteins involved in the metabolic pathways of darifenacin. The impurity is identified using high-performance liquid chromatography (HPLC) and liquid chromatography coupled with ion trap mass spectrometry (LC-MS/MS). The nature of these interactions includes binding to enzymes responsible for the oxidative degradation of darifenacin .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with the muscarinic M3 receptors, similar to darifenacin. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism. The impurity may alter the normal function of bladder smooth muscle cells by modulating the contraction and relaxation processes mediated by M3 receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with muscarinic M3 receptors. By antagonizing these receptors, the impurity can inhibit the contraction of bladder smooth muscle, leading to reduced urgency and frequency of urination. Additionally, this compound may inhibit or activate specific enzymes involved in the metabolic pathways of darifenacin, resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The impurity’s stability and degradation are influenced by various factors, including pH, temperature, and exposure to light. Forced degradation studies have shown that this compound is stable under acidic, alkaline, and photolytic conditions but susceptible to oxidative degradation. Long-term effects on cellular function observed in in vitro and in vivo studies indicate that the impurity can persist and accumulate, potentially leading to adverse effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the impurity may have minimal impact on cellular function, while at higher doses, it can cause toxic or adverse effects. Threshold effects observed in these studies suggest that there is a dosage level beyond which the impurity’s impact becomes significant. High doses of this compound can lead to symptoms such as dry mouth, constipation, and other antimuscarinic side effects .
Metabolic Pathways
This compound is involved in the metabolic pathways of darifenacin, primarily mediated by hepatic cytochrome P450 enzymes CYP2D6 and CYP3A4. These enzymes facilitate the monohydroxylation, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen. The impurity’s presence can affect metabolic flux and metabolite levels, potentially altering the pharmacokinetic profile of darifenacin .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The impurity’s localization and accumulation are influenced by its binding affinity to plasma proteins, primarily alpha-1-acid glycoprotein. This binding can affect the impurity’s bioavailability and distribution within the body .
Subcellular Localization
The subcellular localization of this compound involves its targeting to specific compartments or organelles within the cell. Post-translational modifications and targeting signals direct the impurity to locations such as the endoplasmic reticulum and lysosomes. These localizations can influence the impurity’s activity and function, potentially leading to cellular stress and altered metabolic processes .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Darifenacin Impurity A can be achieved through a multi-step process involving various chemical reactions.", "Starting Materials": [ "2,3-dichlorobenzoyl chloride", "4-hydroxy-1-methylpiperidine", "Sodium hydroxide", "Methanol", "Tetrahydrofuran", "Acetic anhydride", "Triethylamine", "Sodium bicarbonate", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Step 1: 2,3-dichlorobenzoyl chloride is reacted with 4-hydroxy-1-methylpiperidine in the presence of Sodium hydroxide to form the intermediate compound A.", "Step 2: Intermediate compound A is then reacted with Methanol and Tetrahydrofuran to form the intermediate compound B.", "Step 3: Intermediate compound B is then reacted with Acetic anhydride and Triethylamine to form the intermediate compound C.", "Step 4: Intermediate compound C is then reacted with Sodium bicarbonate and Hydrochloric acid to form Darifenacin Impurity A.", "Step 5: The final product is isolated and purified using Diethyl ether." ] } | |
CAS No. |
1048979-16-3 |
Molecular Formula |
C28H29NO3 |
Molecular Weight |
427.53 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













